2,2-Bis(aminomethyl)propane-1,3-diamine: A Comprehensive Technical Guide to Physicochemical Properties and Pharmaceutical Applications
2,2-Bis(aminomethyl)propane-1,3-diamine: A Comprehensive Technical Guide to Physicochemical Properties and Pharmaceutical Applications
Introduction and Structural Logic
2,2-Bis(aminomethyl)propane-1,3-diamine (CAS: 4742-00-1), frequently referred to in literature as tetrakis(aminomethyl)methane (TAMM) or pentaerythrityltetramine, is a highly symmetrical aliphatic tetramine[1][2]. Structurally, it consists of a central neopentyl carbon bonded to four aminomethyl (-CH₂NH₂) groups.
In drug development and materials science, this unique radial symmetry is highly prized. Unlike linear polyamines (e.g., spermine or spermidine), the branched neopentyl core of this compound enforces a rigid, sterically defined 3D architecture. This makes it an ideal central scaffold for synthesizing dendrimers, multivalent chelating agents for magnetic resonance imaging (MRI) contrast agents, and cross-linking nodes for smart drug delivery nanocapsules[3][4].
Physicochemical Properties
Understanding the baseline physical and chemical properties of 2,2-bis(aminomethyl)propane-1,3-diamine is critical for predicting its behavior in biological systems and synthetic workflows. The four primary amine groups render the molecule highly basic and exceptionally soluble in aqueous environments, though it is often handled as a hydrochloride or sulfate salt to prevent rapid atmospheric degradation and hygroscopic absorption[5][6][7].
Table 1: Key Physicochemical and Computational Properties
| Property | Value | Scientific Implication |
| Molecular Formula | C₅H₁₆N₄ | Highly nitrogen-dense; acts as a potent multidentate ligand. |
| Molecular Weight | 132.21 g/mol | Low molecular weight allows for high-density functionalization. |
| CAS Registry Number | 4742-00-1 | Primary identifier for the free base form. |
| Physical State (20 °C) | White to yellow powder/crystal | Typically handled as a solid; highly hygroscopic[6]. |
| Topological Polar Surface Area | 104 Ų | Indicates high polarity; poor passive membrane permeability without carriers[1]. |
| Hydrogen Bond Donors/Acceptors | 4 / 4 | Exceptional capacity for supramolecular hydrogen bonding networks[1]. |
| XLogP3-AA | -3.4 | Highly hydrophilic; requires inverse emulsion techniques for nanocapsule formulation[1]. |
Synthesis Methodologies
Historically, synthesizing this tetramine was bottlenecked by the difficulty of substituting all four leaving groups on a neopentyl core due to severe steric hindrance. Early methods relied on displacing bromo-substituents with p -toluenesulfonamide followed by harsh sulfuric acid hydrolysis[2][7].
Modern synthesis has shifted toward the direct ammonolysis of pentaerythrityl tetrachloride using supercritical ammonia. The use of supercritical conditions is a deliberate kinetic choice: the high pressure and temperature overcome the steric barrier of the neopentyl core, while the massive excess of ammonia prevents secondary amine formation (cross-linking between molecules), driving the reaction selectively toward the primary tetramine[7].
Synthesis workflow of 2,2-bis(aminomethyl)propane-1,3-diamine via supercritical ammonolysis.
Protocol 1: Isolation of Tetramine via Ammonolysis
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Reaction Setup: Charge a high-pressure autoclave with pentaerythrityl tetrachloride and a large molar excess of liquid ammonia (or ammonia in methanol)[7].
-
Supercritical Phase: Seal the autoclave and heat to exceed the critical point of ammonia (approx. 132 °C / 113 atm) to ensure complete substitution. Maintain for 12-24 hours.
-
Recovery: Vent excess ammonia (recoverable for recycling) and dissolve the crude residue in water.
-
Precipitation: Add sulfuric acid to the aqueous solution. The product selectively precipitates as a highly pure, water-insoluble disulfate salt, leaving partially substituted byproducts in solution[7].
-
Free Base Conversion: Treat the disulfate salt with a strong alkali (e.g., NaOH or Ba(OH)₂) and extract the free base tetramine using a polar organic solvent.
Applications in Drug Development and Diagnostics
Redox-Responsive Nanocapsules for Targeted Drug Delivery
Because of its four primary amines, 2,2-bis(aminomethyl)propane-1,3-diamine is an exceptional cross-linker for polymeric nanocapsules. In anti-parasitic drug development (e.g., treating Leishmania donovani), researchers utilize this tetramine to formulate redox-responsive nanocapsules via an inverse mini-emulsion technique[3][8].
By reacting the tetramine with a disulfide-containing monomer (like cystamine) and an anhydride, a stable polymeric shell is formed around a hydrophilic drug core (e.g., Miltefosine). When macrophages phagocytose these nanocapsules, they are routed to the endolysosomal compartment. The high intracellular glutathione (GSH) concentration acts as an endogenous stimulus, cleaving the disulfide bonds. The tetramine scaffold disintegrates, resulting in the spatiotemporal release of the drug directly inside the lysosome—improving drug efficacy by up to 200-fold compared to free drug administration[8].
Mechanism of redox-responsive lysosomal drug release using tetramine-based nanocapsules.
Protocol 2: Formulation of Redox-Responsive Nanocapsules
Note: This protocol utilizes an inverse (water-in-oil) mini-emulsion to encapsulate hydrophilic payloads.
-
Aqueous Phase Preparation: Dissolve 2,2-bis(aminomethyl)propane-1,3-diamine, cystamine (disulfide source), sodium chloride (to maintain osmotic pressure), and the payload (e.g., Miltefosine) in water/dimethoxy-sulfoxide[3][8].
-
Organic Phase Preparation: Prepare a continuous phase of cyclohexane containing a suitable hydrophobic surfactant.
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Emulsification: Add the aqueous phase dropwise to the organic phase under continuous magnetic stirring.
-
Mini-emulsion Generation: Subject the pre-emulsion to probe sonication (e.g., 30 seconds on, 10 seconds off, ice bath) to generate stable nanodroplets.
-
Polymerization: Add a dianhydride dissolved in a small amount of organic solvent, catalyzed by triethylamine. The interfacial reaction between the tetramine/cystamine and the anhydride forms the nanocapsule shell at room temperature[3].
-
Purification: Isolate nanocapsules via centrifugation, wash with cyclohexane to remove unreacted monomers, and dry.
MRI Contrast Agents and Dendrimer Cores
In diagnostic imaging, Gadolinium-based contrast agents (GBCAs) require highly stable chelating frameworks to prevent the release of toxic free Gd³⁺ ions, which can cause Nephrogenic Systemic Fibrosis (NSF)[4]. 2,2-Bis(aminomethyl)propane-1,3-diamine serves as a foundational core for synthesizing macromolecular dendrimers. By attaching macrocyclic chelators (like DOTA) to each of the four amine arms, a tetrameric Gadolinium complex is formed[4][9].
The causality here is based on molecular tumbling rates: a larger, rigid tetrameric molecule tumbles more slowly in solution than a single Gd-DOTA monomer. This slower rotational correlation time significantly enhances the relaxivity (contrast signal) per Gadolinium ion, allowing for lower clinical dosing while maintaining high-resolution imaging[4].
Safety, Handling, and Toxicity
As a low-molecular-weight polyamine, the free base is highly reactive and caustic.
-
GHS Classification: Danger. Causes severe skin burns and eye damage (H314)[6].
-
Handling: Must be handled in a fume hood with appropriate PPE (gloves, face shield). It is highly hygroscopic and air-sensitive; it should be stored under an inert gas (argon or nitrogen) at temperatures below 15 °C[6].
-
Disposal: Neutralize carefully and dispose of via an approved chemical waste facility (P501)[6].
References
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PubChem. "2,2-Bis(aminomethyl)propane-1,3-diamine | C5H16N4 | CID 3017969". National Center for Biotechnology Information. Available at:[Link]
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Anderson, W. S., et al. (2003). "Pentaerythrityltetramine". Industrial & Engineering Chemistry Research. Available at:[Link]
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Opatz, T., et al. (2004). "Pentaerythrityltetramine Scaffolds for Solid-Phase Combinatorial Chemistry". Journal of Combinatorial Chemistry. Available at:[Link]
-
Visser, J. G., et al. (2021). "Redox-Responsive Nanocapsules for the Spatiotemporal Release of Miltefosine in Lysosome: Protection against Leishmania". Bioconjugate Chemistry. Available at:[Link]
-
Document Server @ UHasselt. "Redox-Responsive Nanocapsules for the Spatiotemporal Release of Miltefosine in Lysosome". Available at: [Link]
- Google Patents. "US10722601B2 - Gadolinium chelate compounds for use in magnetic resonance imaging".
- Google Patents. "BG63105B1 - Step-like polymer complexes, method for their preparation and pharmaceutical forms containing them".
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